2-(6-Chloropyridazin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-4(9-10-5)3-6(8)11/h1-2H,3H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUAWLZTRBOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridazine Derivatives
a. 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (Compound 15)
- Structure : Adds a 4-chlorophenyl group to the pyridazine-acetamide backbone.
- Synthesis: 50% yield via crystallization from methanol .
- Properties : Higher melting point (169–172°C) compared to unsubstituted analogues, likely due to increased molecular rigidity.
b. 2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (Compound 16)
- Structure : Incorporates a 4-benzylpiperidin-1-yl substituent on the pyridazine ring.
- Synthesis : 69% yield, with a significantly higher melting point (215–219°C), indicating enhanced stability .
c. Pyridazinone Derivatives (e.g., 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones)
- Structure: Replace the pyridazine ring with a pyridazinone (oxygen-containing ring).
- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone .
- Activity: Pyridazinones are often explored for cardiovascular applications (e.g., vasodilation), diverging from the antimicrobial focus of chloropyridazine acetamides .
Acetamide Derivatives with Heterocyclic Moieties
a. N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides
- Structure : Benzothiazole ring replaces pyridazine, with trifluoromethyl and methoxyphenyl groups.
- Applications : Patented for pharmaceutical use (e.g., anticancer or antiviral), contrasting with 2-(6-Chloropyridazin-3-yl)acetamide’s antimicrobial role .
c. 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide
- Structure: Features a cyano group on the pyridine ring.
Data Table: Key Properties of Selected Compounds
Preparation Methods
Direct Condensation and Nucleophilic Substitution Approaches
The conventional route involves the formation of the pyridazine ring followed by functionalization with acetamide derivatives. This typically includes:
- Preparation of 3-chloro-6-mercaptopyridazine as a key intermediate, achieved via sulfhydrylation of dichloropyridazine derivatives.
- Subsequent nucleophilic substitution of the chloro group with amino or acetamide groups.
- This method yields high purity products with good yields (~70-80%) and operational simplicity.
- The process is scalable and suitable for industrial synthesis.
Multi-Step Synthesis via Intermediate Derivatives
Recent research has employed multi-step routes involving intermediates such as 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde and related compounds, facilitating structural diversification.
- Step 1: Synthesis of intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde via nucleophilic aromatic substitution.
- Step 2: Condensation with amino acids or acetamide derivatives under basic conditions (e.g., KOH, ethanol).
- Step 3: Cyclization or further functionalization to incorporate the acetamide group.
Reaction Conditions and Yields:
- This approach allows for structural variation, aiding SAR studies.
Alternative Routes: Cyclocondensation and C-arylation
Other synthetic strategies involve cyclocondensation reactions to generate pyridazine derivatives, followed by functionalization:
- C-arylation reactions of pyridazine intermediates with aryl precursors.
- Hydrolysis of nitrile intermediates to produce acetamide functionalities.
- Step 1: Synthesis of α-aryl-α-(pyridazin-3-yl)-acetonitriles via C-arylation.
- Step 2: Hydrolysis to afford α-aryl-α-(pyridazin-3-yl)acetamide.
- Step 3: Cyclocondensation with diethyl carbonate to form the final heterocyclic compound.
Summary of Key Reaction Parameters
Notes and Observations
- The sulfhydrylation step is critical for introducing the thiol functionality, which is subsequently involved in forming the heterocyclic core.
- The choice of solvents and pH adjustments significantly influence the purity and yield.
- Multi-step routes provide flexibility for structural modifications, which are valuable for medicinal chemistry applications.
- The synthesis is generally scalable, with operational simplicity and high product purity.
Q & A
Basic: What are the optimal synthetic routes for 2-(6-Chloropyridazin-3-yl)acetamide, and how can reaction yields be improved?
Answer:
The synthesis typically involves chlorination of pyridazine precursors followed by coupling with acetamide derivatives. A validated protocol (e.g., ) uses 2-chloroacetamide as a starting material, reacting with substituted pyridazines under mild basic conditions (e.g., K₂CO₃ in acetonitrile) at room temperature for 24 hours. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent purity. Monitoring via TLC ensures reaction completion, while post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) . Alternative methods (e.g., ) suggest using C-amidoalkylation with Lewis acids like ZnCl₂, but this may introduce side products requiring additional purification steps .
Basic: Which analytical techniques are most reliable for characterizing 2-(6-Chloropyridazin-3-yl)acetamide?
Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.2–8.5 ppm for pyridazine) and acetamide carbonyl (δ ~170 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN₃O) with <2 ppm error ().
- FTIR : Confirms C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) ().
For purity, HPLC with a C18 column (acetonitrile/water gradient) is recommended, as impurities like unreacted pyridazine precursors often elute earlier .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Answer:
Contradictions in splitting patterns may arise from rotameric equilibria in the acetamide moiety or solvent-dependent conformational changes. To address this:
- Use variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) to slow rotational dynamics and simplify spectra ().
- Compare solvent effects : Polar aprotic solvents (DMSO) stabilize specific conformers, while CDCl₃ may induce broadening ().
- 2D NMR (e.g., COSY, HSQC) can assign coupling constants and differentiate between structural isomers ( ).
Advanced: What computational strategies are suitable for predicting the reactivity of 2-(6-Chloropyridazin-3-yl)acetamide in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : The 6-chloro group on pyridazine has a calculated Löwdin charge of −0.35, making it susceptible to nucleophilic attack ( ).
- Transition states : Simulate SNAr mechanisms using implicit solvent models (e.g., IEFPCM for DMF) to predict activation energies .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental observations of sluggish reactions under mild conditions .
Advanced: How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of:
- Dihedral angles : Between pyridazine and acetamide planes (e.g., ~15° in ), critical for assessing planarity and π-π stacking potential.
- Hydrogen-bonding networks : N-H···O and C-Cl···H interactions stabilize crystal packing, as seen in related pyridazin-3-yl derivatives ().
- Polymorphism screening : Use solvents like ethanol/water mixtures to isolate different polymorphs, which may affect bioavailability in drug discovery .
Basic: What are the key stability considerations for storing 2-(6-Chloropyridazin-3-yl)acetamide?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chloropyridazine ring.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group ().
- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Advanced: How can mechanistic studies differentiate between competing reaction pathways (e.g., oxidation vs. nucleophilic substitution)?
Answer:
- Kinetic isotope effects (KIE) : Compare for reactions in H₂O vs. D₂O; a KIE >1 suggests proton transfer in the rate-determining step (e.g., oxidation) .
- Trapping experiments : Add radical scavengers (TEMPO) to detect intermediates in oxidative pathways ().
- Electrochemical profiling : Cyclic voltammetry can identify redox-active sites (e.g., pyridazine ring oxidation at +1.2 V vs. Ag/AgCl) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored via ADP-Glo™) ().
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa), noting IC₅₀ values >50 µM suggest low potency ().
- Protein binding : Surface plasmon resonance (SPR) with serum albumin to predict pharmacokinetics .
Advanced: How can structural analogs of this compound be designed to enhance solubility without compromising activity?
Answer:
- Bioisosteric replacement : Substitute the 6-chloro group with a trifluoromethyl (-CF₃) group to improve logP by ~0.5 units ( ).
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, increasing aqueous solubility while maintaining H-bonding capacity ().
- Salt formation : Convert the free base to a hydrochloride salt (solubility in water: >10 mg/mL vs. <1 mg/mL for neutral form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
